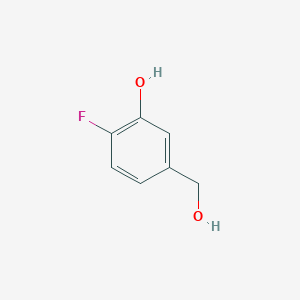

2-Fluoro-5-(hydroxymethyl)phenol

描述

属性

IUPAC Name |

2-fluoro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWJQHWUNWDKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300971 | |

| Record name | 4-Fluoro-3-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934241-78-8 | |

| Record name | 4-Fluoro-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934241-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Fluorination of Hydroxymethylphenol Derivatives

One straightforward approach to prepare 2-fluoro-5-(hydroxymethyl)phenol involves selective fluorination of a suitably substituted phenol bearing a hydroxymethyl group. This method requires:

- Starting with 5-(hydroxymethyl)phenol or its protected derivatives.

- Employing selective electrophilic fluorinating agents or nucleophilic aromatic substitution conditions to introduce fluorine at the 2-position relative to the hydroxyl group.

This approach demands careful control of regioselectivity to avoid fluorination at undesired positions. However, specific experimental protocols for direct fluorination of hydroxymethylphenol to yield this compound are scarce in the literature, suggesting this may be less commonly used or requires specialized conditions.

Modular Synthesis via Functional Group Interconversion and Substitution

A more modular and versatile synthetic route involves:

- Starting from fluorinated phenol derivatives, such as 2-fluorophenol.

- Introducing the hydroxymethyl group at the 5-position via directed ortho-lithiation or electrophilic substitution, followed by formylation and reduction steps.

For example, a possible sequence includes:

- Lithiation at the 5-position of 2-fluorophenol.

- Formylation with an electrophile such as DMF to introduce an aldehyde group.

- Reduction of the aldehyde to the hydroxymethyl group using mild reducing agents like sodium borohydride.

This method leverages the directing effects of the phenol and fluorine substituents to achieve regioselective functionalization.

Synthesis via Reduction of Hydroxymethylated Precursors

Related phenolic compounds with hydroxymethyl groups have been synthesized by reduction of corresponding carboxylic acid or ester precursors. For example, tris(2-(hydroxymethyl)phenol) derivatives have been prepared by:

- Reduction of 5,5',5''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid) using hydrogenation over palladium on charcoal or by lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

While this method is described for polyphenolic compounds, it suggests that selective reduction of carboxyl groups to hydroxymethyl groups in fluorinated phenolic substrates could be a viable route to this compound analogs.

Sulfonyl Fluoride-Mediated Functionalization (SuFEx Chemistry)

Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry have enabled modular synthesis of functionalized phenols, including fluorinated derivatives. According to research data:

- Aryl alcohols can be converted to aryl fluorosulfates using reagents like sulfonyl fluoride in the presence of hexamethyldisilazane (HMDS) and base catalysts such as BTMG.

- These fluorosulfates serve as intermediates for further substitution and functionalization, potentially allowing the introduction of hydroxymethyl groups or other functionalities on fluorinated phenols.

Although this method is more commonly applied to diverse aryl alcohols, it may be adapted for the synthesis of this compound by starting from appropriate fluorinated phenol precursors.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination | 5-(Hydroxymethyl)phenol | Electrophilic fluorinating agents | Straightforward, direct | Regioselectivity challenges, limited reports |

| Modular Substitution | 2-Fluorophenol | Lithiation, DMF, NaBH4 | Regioselective, versatile | Multi-step, requires careful control |

| Reduction of Acid/Ester | Fluorinated hydroxybenzoic acid derivatives | H2/Pd-C or LiAlH4 in THF | High yields, well-established | Requires precursor synthesis |

| SuFEx Chemistry | Aryl alcohols with fluorine | Sulfonyl fluoride, HMDS, BTMG | Modular, high conversion | Specialized reagents, less direct |

Research Findings and Yields

- Reduction methods using LiAlH4 or catalytic hydrogenation yield hydroxymethyl phenol derivatives in good yields (63% - 87%) when applied to polyphenolic systems.

- SuFEx reactions achieve >90% conversion for aryl alcohols to fluorosulfates under mild conditions, indicating high efficiency for functional group interconversion.

- The modular substitution approach allows for targeted functionalization with good regioselectivity but typically involves multiple steps and purification stages.

Analytical Characterization

The prepared this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- Chromatographic purity assessment (HPLC or LCMS).

- Elemental analysis to verify fluorine incorporation.

化学反应分析

Types of Reactions

2-Fluoro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-fluoro-5-methylphenol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 2-Fluoro-5-carboxyphenol.

Reduction: 2-Fluoro-5-methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiviral Properties

2-Fluoro-5-(hydroxymethyl)phenol has been studied for its antiviral capabilities, particularly as a part of nucleoside analogs. These compounds are crucial in the development of therapies for viral infections, including HIV and other viral diseases. Research indicates that fluorinated phenols can enhance the efficacy of nucleoside drugs by improving their bioavailability and metabolic stability .

Structure-Activity Relationship Studies

In structure-activity relationship (SAR) studies, derivatives of this compound have demonstrated potent inhibitory effects against key viral enzymes. For example, modifications to the hydroxymethyl group have shown to enhance antiviral activity while maintaining low toxicity profiles . This makes it a promising candidate for further development into therapeutic agents.

Chemical Synthesis

Building Block for Fluorinated Compounds

The compound serves as a versatile building block in organic synthesis. It is used to synthesize various fluorinated derivatives that have applications in pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules can significantly alter their biological properties, making them more effective as drugs or pesticides .

Synthesis of Advanced Materials

this compound is also utilized in the synthesis of advanced materials such as polymers and resins. Its hydroxymethyl group can participate in further reactions to create cross-linked networks, enhancing the mechanical properties of the resultant materials .

Case Study 1: Antiviral Drug Development

A study focused on the synthesis of nucleoside phosphoramidates derived from this compound demonstrated promising results against viral pathogens. The synthesized compounds exhibited significant antiviral activity with IC50 values comparable to existing antiviral drugs, indicating their potential for clinical application .

Case Study 2: Synthesis of Fluorinated Aromatic Compounds

In another investigation, researchers explored the use of this compound in synthesizing fluorinated aromatic compounds. The study highlighted the compound's ability to facilitate reactions that yield high-purity products suitable for pharmaceutical applications, showcasing its utility in drug formulation processes .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Antiviral Drug Development | Used as a precursor for nucleoside analogs targeting viral infections | Demonstrated significant antiviral activity |

| Organic Synthesis | Serves as a building block for fluorinated compounds | Enhances bioavailability and stability of drugs |

| Advanced Materials | Utilized in polymer synthesis for improved mechanical properties | Effective in creating cross-linked networks |

作用机制

The mechanism of action of 2-Fluoro-5-(hydroxymethyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes.

相似化合物的比较

Key Observations:

Electronic Effects: The trifluoromethyl (-CF3) group in 2-fluoro-5-(trifluoromethyl)phenol increases electron-withdrawing effects, enhancing acidity (pKa ~6–7) compared to the hydroxymethyl analog (pKa ~9–10) . The hydroxymethyl (-CH2OH) group in this compound provides a reactive site for polymerization in PF resins, forming covalent bonds with wood hydroxyl groups .

Biological Activity: Hydroxymethyl-substituted phenols, such as 3-ethyl-5-(hydroxymethyl)phenol, exhibit antimicrobial properties against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption . Fluorine substitution (e.g., 2-fluoro-5-(trifluoromethyl)phenol) is common in drug design to improve metabolic stability and blood-brain barrier penetration .

Synthetic Utility: this compound’s boronic acid derivative is critical in synthesizing NMDA receptor antagonists, as seen in compound 1289, a dihydroorotate dehydrogenase inhibitor . Ethoxy-substituted analogs (e.g., (2-ethoxy-5-fluorophenyl)methanol) are optimized for reduced hepatic glucuronidation, prolonging half-life in vivo .

Physicochemical Properties

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)phenol | 5-Fluoro-2-(difluoromethyl)phenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.13 | 196.10 | 162.11 |

| LogP | ~1.2 (estimated) | ~2.8 | ~1.9 |

| Water Solubility | Moderate | Low | Low-Moderate |

| Key Reactivity | Resin polymerization | Electrophilic substitution | Hydrogen-bond donor |

生物活性

2-Fluoro-5-(hydroxymethyl)phenol is an organic compound with significant potential for various biological applications, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by the presence of a hydroxymethyl group and a fluorine atom on a phenolic ring. Its molecular formula is with a molecular weight of approximately 142.13 g/mol. The fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological molecules, particularly proteins. The hydroxyl group (-OH) can participate in hydrogen bonding, potentially inhibiting enzyme activity by interacting with amino acid residues. This interaction is facilitated by the electron-withdrawing effect of the fluorine atom, which influences the reactivity of the hydroxymethyl group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains:

- Efficacy : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate its potential as an effective antibacterial agent .

- Mechanism : The antibacterial action is believed to be bactericidal, affecting protein synthesis pathways and inhibiting nucleic acid production. This mechanism is similar to other phenolic compounds that have demonstrated efficacy against bacterial biofilms .

Study on Antibacterial Activity

A study investigated the antibacterial effects of this compound using the disc diffusion method. The results showed that the compound inhibited bacterial growth effectively, with inhibition zones measured in millimeters after a 24-hour incubation period. Standard antibiotics were used as controls to validate the findings:

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

These results suggest that this compound has comparable antibacterial activity to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various bacterial enzymes. These studies indicate that the compound exhibits strong binding affinities, suggesting its potential as a lead compound for drug development targeting bacterial infections.

Potential Applications

Given its unique structural features and biological activity, this compound has several potential applications:

- Medicinal Chemistry : As a candidate for new antibiotic formulations targeting resistant bacterial strains.

- Material Science : Its properties may be utilized in designing new materials or ligands due to its ability to form hydrogen bonds.

- Research : Further exploration into its enzyme inhibition capabilities could lead to advancements in therapeutic strategies against various diseases.

常见问题

Q. Table 1. Comparative Reactivity of this compound Under Varying Conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。